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1-(4-Chlorophenyl)-4-methylpentan-3-one Documentation Hub

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  • Product: 1-(4-Chlorophenyl)-4-methylpentan-3-one
  • CAS: 100765-42-2

Core Science & Biosynthesis

Foundational

Literature Review: Synthesis Pathways of 1-(4-Chlorophenyl)-4-methylpentan-3-one

This technical guide details the synthesis of 1-(4-Chlorophenyl)-4-methylpentan-3-one , a structural analog of the industrial fungicide intermediate 1-(4-chlorophenyl)-4,4-dimethylpentan-3-one. Executive Summary & Retros...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis of 1-(4-Chlorophenyl)-4-methylpentan-3-one , a structural analog of the industrial fungicide intermediate 1-(4-chlorophenyl)-4,4-dimethylpentan-3-one.

Executive Summary & Retrosynthetic Analysis

Target Molecule: 1-(4-Chlorophenyl)-4-methylpentan-3-one Molecular Formula:


Core Structure:  A phenethyl ketone featuring a 4-chlorophenyl tail and an isopropyl head group.

This molecule serves as a critical scaffold in the synthesis of agrochemicals (fungicides) and pharmaceutical intermediates. While the tert-butyl analog (4,4-dimethyl) is more ubiquitous in industrial patents (e.g., for Tebuconazole), the 4-methyl (isopropyl) variant discussed here follows nearly identical synthetic logic but utilizes 3-methyl-2-butanone (methyl isopropyl ketone) instead of pinacolone.

Retrosynthetic Strategy

The most efficient disconnection reveals two primary precursors: 4-Chlorobenzaldehyde and 3-Methyl-2-butanone .

  • Pathway A (Industrial Standard): Claisen-Schmidt Condensation

    
     Selective Hydrogenation.
    
  • Pathway B (Lab-Scale Alternative): Direct Alkylation of Enolates.

  • Pathway C (Convergent): Organometallic Coupling (Grignard/Weinreb).

Pathway A: Claisen-Schmidt Condensation & Hydrogenation

This is the dominant route due to atom economy, scalability, and the availability of cheap starting materials.

Step 1: Claisen-Schmidt Condensation

The reaction involves the base-catalyzed condensation of 4-chlorobenzaldehyde with 3-methyl-2-butanone.

Regioselectivity Logic: 3-Methyl-2-butanone has two enolizable positions: the methyl group (


) and the isopropyl methine (

). Under standard basic conditions (NaOH/KOH), the aldehyde electrophile attacks the least hindered position (the methyl group) almost exclusively. Steric hindrance prevents the formation of the branched aldol product at the isopropyl side.

Protocol:

  • Reagents: 4-Chlorobenzaldehyde (1.0 eq), 3-Methyl-2-butanone (1.1–1.5 eq).

  • Catalyst: Aqueous NaOH (10–20% w/w) or KOH in Ethanol/Methanol.

  • Conditions: 0°C to Room Temperature (RT).

  • Mechanism:

    • Deprotonation of ketone methyl group

      
       Enolate.
      
    • Nucleophilic attack on aldehyde carbonyl

      
      
      
      
      
      -hydroxy ketone.[1]
    • Spontaneous dehydration (E1cB mechanism)

      
      
      
      
      
      -unsaturated ketone (Enone).

Intermediate Product: 1-(4-Chlorophenyl)-4-methylpent-1-en-3-one.

Step 2: Selective Hydrogenation

The enone intermediate must be reduced to the saturated ketone.

Critical Challenge: The catalyst must reduce the alkene (


) without reducing the carbonyl (

) or dehalogenating the aryl chloride (

).
  • Pd/C: Highly active but risks dehalogenation (loss of Cl) if pressure/temp is too high.

  • Raney Nickel: Preferred for industrial scale; excellent selectivity for

    
     vs 
    
    
    
    under controlled pH.
  • Pt/C: Often offers better chemoselectivity against dehalogenation than Pd.

Visualized Workflow (Pathway A)

SynthesisPathway Start1 4-Chlorobenzaldehyde Step1 Claisen-Schmidt Condensation (NaOH, MeOH) Start1->Step1 Start2 3-Methyl-2-butanone Start2->Step1 Inter Intermediate: 1-(4-Chlorophenyl)- 4-methylpent-1-en-3-one Step1->Inter - H2O Step2 Selective Hydrogenation (H2, Raney Ni/Pd) Inter->Step2 Final Target: 1-(4-Chlorophenyl)- 4-methylpentan-3-one Step2->Final + H2

Figure 1: The two-step industrial synthesis pathway via aldol condensation and hydrogenation.

Pathway B: Direct Alkylation (Lab Scale)

For small-scale synthesis where high-pressure hydrogenation equipment is unavailable, direct alkylation of the ketone enolate is a viable, though less selective, alternative.

Reaction: Alkylation of 3-methyl-2-butanone with 4-chlorobenzyl bromide .

Challenges:

  • Regiocontrol: We need to alkylate the methyl side (kinetic enolate). However, the thermodynamic enolate (more substituted double bond) is favored at equilibrium.

  • Polyalkylation: The product is also a ketone with acidic protons, leading to potential over-alkylation.

Optimization:

  • Base: LDA (Lithium Diisopropylamide) at -78°C in THF.

  • Logic: LDA is a bulky, non-nucleophilic base that kinetically deprotonates the less hindered methyl group, trapping the kinetic enolate before it equilibrates.

Comparative Analysis of Methods

FeaturePathway A (Aldol/H2)Pathway B (Enolate Alkylation)
Scalability High (Industrial Standard)Low (Lab Scale only)
Atom Economy Excellent (Water is only byproduct)Poor (Stoichiometric salt waste)
Regioselectivity High (Sterics dictate product)Moderate (Requires cryogenic control)
Safety Profile Requires H2 pressure handlingRequires pyrophoric bases (LDA)
Yield >85% (Optimized)50–70%

Detailed Experimental Protocol (Pathway A)

Phase 1: Synthesis of Enone Intermediate

Reagents:

  • 4-Chlorobenzaldehyde: 14.06 g (100 mmol)

  • 3-Methyl-2-butanone: 10.3 g (120 mmol)

  • NaOH (10% aq): 15 mL

  • Methanol: 50 mL

Procedure:

  • Dissolve 4-chlorobenzaldehyde and 3-methyl-2-butanone in methanol in a 250 mL round-bottom flask.

  • Cool the solution to 0–5°C using an ice bath.

  • Add the NaOH solution dropwise over 20 minutes, maintaining temperature <10°C.

  • Allow the mixture to warm to room temperature and stir for 4–6 hours. A precipitate (the enone) typically forms.

  • Workup: Neutralize with dilute HCl. Evaporate excess methanol. Extract with Ethyl Acetate (

    
     mL). Wash organic layer with brine, dry over 
    
    
    
    .
  • Purification: Recrystallize from Ethanol/Water or use crude if purity >95% by GC.

Phase 2: Hydrogenation to Target Ketone

Reagents:

  • Enone Intermediate: 10 g

  • Catalyst: 5% Pd/C (0.5 g) or Raney Nickel (1.0 g)

  • Solvent: Ethyl Acetate or Methanol (50 mL)

Procedure:

  • Place the enone and catalyst in a high-pressure hydrogenation vessel (Parr reactor).

  • Purge with Nitrogen (

    
    ), then Hydrogen (
    
    
    
    ).
  • Pressurize to 3–5 bar (40–70 psi) H2 .

    • Note: Do not exceed 50°C to prevent dechlorination of the aromatic ring.

  • Stir vigorously until H2 uptake ceases (approx. 2–4 hours).

  • Filtration: Filter through a Celite pad to remove the catalyst (Caution: Raney Ni is pyrophoric).

  • Isolation: Concentrate the filtrate under reduced pressure to yield the target oil.

References

  • Preparation of 1-(4-chlorophenyl)-4,4-dimethyl-pentan-3-one. (US Patent 5639917A). Describes the analogous hydrogenation process for the tert-butyl variant.

  • Claisen–Schmidt condensation. General mechanism and conditions for aldehyde-ketone condensation. [2]

  • Selective hydrogenation of alpha,beta-unsaturated ketones. methodologies for reducing C=C in the presence of C=O and Ar-Cl.

  • 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone (Tebuconazole Intermediate). PubChem Compound Summary.

Sources

Exploratory

Spectral Data for 1-(4-Chlorophenyl)-4-methylpentan-3-one: A Technical Guide

Abstract This technical guide provides a comprehensive overview of the spectral data for the compound 1-(4-Chlorophenyl)-4-methylpentan-3-one (CAS No. 66346-01-8).

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the spectral data for the compound 1-(4-Chlorophenyl)-4-methylpentan-3-one (CAS No. 66346-01-8). As a key intermediate in the synthesis of various agrochemicals, including the fungicide Tebuconazole, the precise structural verification and purity assessment of this molecule are of paramount importance.[1] This document outlines the foundational principles and expected spectral features based on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. While comprehensive spectral libraries for this compound are maintained in proprietary databases such as SpectraBase, this guide will establish the theoretical framework for its characterization, providing researchers and drug development professionals with the necessary tools for quality control and structural confirmation.

Introduction: The Role of 1-(4-Chlorophenyl)-4-methylpentan-3-one

1-(4-Chlorophenyl)-4-methylpentan-3-one, also known by synonyms such as 4-Chlorobenzylpinacolone, is a saturated ketone featuring a para-substituted chlorophenyl ring linked by an ethyl chain to a tert-butyl ketone moiety.[2] Its molecular structure, C₁₃H₁₇ClO, presents several distinct features that are readily identifiable through spectroscopic methods.

The primary route for the synthesis of this compound involves the catalytic hydrogenation of its unsaturated precursor, 1-(4-chlorophenyl)-4,4-dimethylpent-1-en-3-one. This process reduces the carbon-carbon double bond, and the success of this reaction is critically monitored by the spectroscopic techniques detailed herein. Accurate spectral analysis ensures the absence of starting material and confirms the identity of the final product, which is crucial for its use in subsequent synthetic steps.

Below is the molecular structure and a logical workflow for its spectral analysis.

Molecular Structure of 1-(4-Chlorophenyl)-4-methylpentan-3-one

Caption: Molecular structure of 1-(4-Chlorophenyl)-4-methylpentan-3-one.

General Analytical Workflow

G cluster_synthesis Synthesis & Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Verification Synthesis Synthesize Compound (e.g., Hydrogenation) Purification Purify Sample (e.g., Distillation) Synthesis->Purification Prep Prepare Sample (Dissolve in CDCl₃) Purification->Prep IR Acquire IR Spectrum Prep->IR NMR Acquire NMR Spectra (¹H, ¹³C) Prep->NMR Interpret_IR Analyze IR Functional Groups (C=O, C-Cl) IR->Interpret_IR Interpret_NMR Assign NMR Signals (Chemical Shift, Multiplicity) NMR->Interpret_NMR Structure_Confirm Confirm Structure & Purity Interpret_IR->Structure_Confirm Interpret_NMR->Structure_Confirm

Caption: Logical workflow for the synthesis and spectral validation of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1-(4-Chlorophenyl)-4-methylpentan-3-one, both ¹H and ¹³C NMR are essential for unambiguous structural confirmation.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard for non-protic organic compounds due to its excellent solubilizing properties and a well-defined solvent residual peak at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard to calibrate the chemical shift scale to 0.00 ppm.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is crucial for resolving complex splitting patterns.

  • ¹H NMR Acquisition: Acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence. This technique collapses all C-H splitting, resulting in a spectrum where each unique carbon atom appears as a single line, simplifying interpretation. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

¹H NMR Spectral Data (Predicted)

The molecule has five distinct proton environments. The expected signals are summarized below.

LabelProtonsIntegrationMultiplicityApprox. Chemical Shift (ppm)Rationale
a-C(CH ₃)₃9HSinglet (s)1.1 - 1.2Protons of the tert-butyl group are equivalent and have no adjacent protons, resulting in a sharp singlet.
b-CH ₂-C=O2HTriplet (t)2.7 - 2.8Methylene protons adjacent to the carbonyl group are deshielded. They are split into a triplet by the two protons on the adjacent methylene group (c).
cAr-CH ₂-2HTriplet (t)2.9 - 3.0Methylene protons adjacent to the aromatic ring (benzylic position) are deshielded. They are split into a triplet by the two protons on the adjacent methylene group (b).
dAr-H 2HDoublet (d)7.1 - 7.2Aromatic protons ortho to the CH₂ group. They appear as a doublet due to splitting by the protons at position 'e'.
eAr-H 2HDoublet (d)7.2 - 7.3Aromatic protons ortho to the chlorine atom. They are deshielded by the electronegative Cl and appear as a doublet due to splitting by the protons at position 'd'.
¹³C NMR Spectral Data (Predicted)

The molecule possesses 8 unique carbon environments due to symmetry in the phenyl ring and the tert-butyl group.

LabelCarbon EnvironmentApprox. Chemical Shift (ppm)Rationale
1-C (CH₃)₃26 - 28Quaternary carbon of the tert-butyl group.
2-C(C H₃)₃44 - 46Methyl carbons of the tert-butyl group.
3-C H₂-C=O45 - 47Methylene carbon alpha to the carbonyl group.
4Ar-C H₂-29 - 31Benzylic methylene carbon.
5C -CH₂ (Aromatic)140 - 142Quaternary aromatic carbon attached to the ethyl chain.
6C -H (Aromatic)129 - 131Aromatic carbons ortho to the ethyl chain.
7C -H (Aromatic)128 - 129Aromatic carbons meta to the ethyl chain (and ortho to Cl).
8C -Cl (Aromatic)131 - 133Quaternary aromatic carbon attached to chlorine.
9C =O212 - 215Carbonyl carbon, highly deshielded and appearing far downfield.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule. The analysis relies on the principle that molecular bonds vibrate at specific frequencies, and these frequencies are altered by the bond type and the masses of the connected atoms.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: For a liquid sample, the easiest method is to place a single drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates, creating a thin film.

  • Background Scan: A background spectrum of the empty spectrometer is recorded first. This is crucial to subtract the spectral contributions from atmospheric carbon dioxide and water vapor, ensuring that the resulting spectrum is solely from the sample.

  • Sample Scan: The prepared sample is placed in the spectrometer's sample compartment, and the spectrum is recorded. The instrument measures the transmittance of infrared radiation through the sample as a function of wavenumber (cm⁻¹).

Key IR Absorption Bands (Predicted)

The IR spectrum of 1-(4-Chlorophenyl)-4-methylpentan-3-one is expected to be dominated by a few key absorptions that confirm its identity.

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group Assignment
~3050-3020MediumC-H StretchAromatic C-H
~2960-2870StrongC-H StretchAliphatic (CH₃ and CH₂) C-H
~1715 Strong C=O Stretch Ketone Carbonyl
~1600, ~1490Medium-WeakC=C StretchAromatic Ring
~1100-1085StrongC-Cl StretchAryl Halide
~830-810StrongC-H Bend1,4-Disubstituted (para) Ring Out-of-Plane Bend

The most diagnostic peak in the IR spectrum is the strong, sharp absorption around 1715 cm⁻¹. This is the characteristic stretching frequency for a saturated aliphatic ketone. Its presence, combined with the absence of a C=C alkene stretch (around 1650 cm⁻¹) and vinylic C-H stretches (>3000 cm⁻¹), would serve as definitive proof of the successful hydrogenation of the enone precursor.

Trustworthiness and Self-Validation

  • NMR Confirmation: ¹H NMR confirms the 4:2:2:9 proton ratio and the specific electronic environments of the ethyl bridge and terminal groups. ¹³C NMR confirms the presence of 8 distinct carbon types, including the critical downfield ketone signal.

  • IR Confirmation: IR spectroscopy provides unambiguous evidence of the key functional groups: the ketone C=O and the aromatic C-Cl.

  • Cross-Validation: The absence of alkene signals in both NMR and IR spectra validates the complete reduction of the precursor. The presence of the benzylic CH₂ and alpha-keto CH₂ signals in the NMR spectrum is consistent with the saturated structure indicated by the ketone C=O frequency in the IR spectrum.

Conclusion

The spectral characterization of 1-(4-Chlorophenyl)-4-methylpentan-3-one is straightforward using standard NMR and IR spectroscopic techniques. The key identifying features are the strong carbonyl (C=O) stretch near 1715 cm⁻¹ in the IR spectrum, the highly deshielded carbonyl carbon signal above 210 ppm in the ¹³C NMR spectrum, and the distinct singlet and triplet patterns in the ¹H NMR spectrum corresponding to the tert-butyl and ethyl bridge protons, respectively. Together, these methods provide a robust and reliable fingerprint for confirming the identity and purity of this important chemical intermediate.

References

  • PubChem. 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone. National Center for Biotechnology Information. [Link].

  • PubChem. Tebuconazole. National Center for Biotechnology Information. [Link].

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Solvent Selection for the Extraction of 1-(4-Chlorophenyl)-4-methylpentan-3-one

Introduction 1-(4-Chlorophenyl)-4-methylpentan-3-one is a crucial intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] The purity and yield of this intermediate are paramount to the e...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(4-Chlorophenyl)-4-methylpentan-3-one is a crucial intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] The purity and yield of this intermediate are paramount to the efficacy and safety of the final product. A critical step in its purification is the extraction from a reaction mixture or a solid matrix. The choice of solvent for this extraction process is a decisive factor that significantly influences the efficiency of separation, yield, and overall process economy. This application note provides a comprehensive guide to the principles and practicalities of selecting an optimal solvent for the extraction of 1-(4-Chlorophenyl)-4-methylpentan-3-one, grounded in an understanding of its physicochemical properties.

Physicochemical Profile of 1-(4-Chlorophenyl)-4-methylpentan-3-one

A thorough understanding of the target molecule's properties is the foundation of rational solvent selection.

Molecular Structure and Properties:

  • Chemical Name: 1-(4-Chlorophenyl)-4-methylpentan-3-one

  • CAS Number: 66346-01-8[3]

  • Molecular Formula: C₁₃H₁₇ClO[1][4]

  • Molecular Weight: 224.73 g/mol [1][4]

  • Appearance: White to off-white crystalline solid[1]

  • Solubility: Slightly soluble in water; soluble in organic solvents such as ethanol and acetone.[1]

The molecular structure reveals a moderately polar ketone functional group (C=O) and a nonpolar chlorophenyl group, along with an aliphatic chain. This amphiphilic nature dictates its solubility, making it poorly soluble in water but readily soluble in a range of organic solvents.[1][5][6] Aromatic ketones, in general, are insoluble in water and soluble in organic solvents.[5][6]

The Cornerstone of Extraction: "Like Dissolves Like"

The principle of "like dissolves like" is the guiding tenet for solvent selection.[7] This means that a solute will have the highest solubility in a solvent with a similar polarity. Given the intermediate polarity of 1-(4-Chlorophenyl)-4-methylpentan-3-one, the ideal extraction solvent will also be of intermediate polarity.

Solvent Polarity Spectrum and Rationale

A spectrum of solvents with varying polarities should be considered. The choice of solvent will depend on the specific extraction technique employed, such as liquid-liquid extraction or solid-liquid extraction.

Table 1: Candidate Solvents for Extraction

SolventPolarity IndexBoiling Point (°C)Key Considerations
Non-Polar
Hexane0.169Good for extracting non-polar impurities, but may have lower solvency for the target compound.[8]
Toluene2.4111Can be effective due to the aromatic ring interaction, but has a higher boiling point.[8]
Moderately Polar
Diethyl Ether2.834.6Excellent solvent but highly flammable and prone to peroxide formation.[9]
Dichloromethane (DCM)3.139.6Versatile with high solvating power, but has toxicity concerns.[8]
Ethyl Acetate4.477.1A good balance of polarity, volatility, and lower toxicity, making it a strong candidate.[8]
Polar Aprotic
Acetone5.156Soluble with the target compound, but its miscibility with water can be a disadvantage in liquid-liquid extractions.[1]
Polar Protic
Isopropanol3.982.6May be used, but its protic nature and miscibility with water can complicate extractions.
Ethanol4.378.4Similar to isopropanol, its miscibility with water is a key consideration.[8]

Experimental Protocol: Solvent Screening for Optimal Extraction

A systematic approach to screen and select the most effective solvent is crucial. This protocol outlines a small-scale experiment to determine the optimal solvent for the extraction of 1-(4-Chlorophenyl)-4-methylpentan-3-one from a solid matrix.

Materials and Equipment
  • 1-(4-Chlorophenyl)-4-methylpentan-3-one (as a solid mixture with an inert matrix, e.g., celite)

  • Candidate solvents (Hexane, Toluene, Diethyl Ether, Dichloromethane, Ethyl Acetate, Acetone)

  • Glass vials with caps

  • Vortex mixer

  • Centrifuge

  • Pipettes

  • Rotary evaporator

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system

Procedure
  • Sample Preparation: Prepare identical samples by mixing a known mass of 1-(4-Chlorophenyl)-4-methylpentan-3-one with an inert solid matrix.

  • Solvent Addition: To each vial containing the solid mixture, add a fixed volume of each candidate solvent.

  • Extraction: Tightly cap the vials and vortex them for a set period (e.g., 15 minutes) to ensure thorough mixing and dissolution.

  • Phase Separation: Centrifuge the vials to pellet the solid matrix.

  • Supernatant Collection: Carefully pipette the supernatant (the solvent containing the extracted compound) into clean, pre-weighed vials.

  • Solvent Evaporation: Remove the solvent from each vial using a rotary evaporator under reduced pressure.[10]

  • Yield Determination: Weigh the vials containing the dried extract to determine the mass of the extracted compound.

  • Purity Analysis: Re-dissolve a small, known amount of the extract in a suitable solvent and analyze its purity using HPLC.

Data Analysis and Interpretation

The ideal solvent will provide a high recovery of the target compound with minimal co-extraction of impurities. By comparing the yield and purity data for each solvent, the most effective one can be identified.

Logical Workflow for Solvent Selection

The decision-making process for solvent selection can be visualized as a logical workflow, ensuring all critical factors are considered.

SolventSelectionWorkflow A Define Extraction Goal: Isolate 1-(4-Chlorophenyl)-4-methylpentan-3-one B Analyze Physicochemical Properties: - Moderately Polar Ketone - Aromatic & Aliphatic Moieties A->B C Apply 'Like Dissolves Like' Principle B->C D Generate Candidate Solvent List (Varying Polarities) C->D E Evaluate Practical Considerations: - Boiling Point - Toxicity - Cost - Environmental Impact D->E F Perform Small-Scale Solvent Screening Experiments E->F G Analyze Results: - Yield - Purity (HPLC) F->G H Select Optimal Solvent G->H I Scale-Up and Process Optimization H->I

Caption: Solvent selection workflow for extraction.

Safety and Environmental Considerations

The selection of a solvent should not be based solely on its extraction efficiency. Safety and environmental impact are of paramount importance.

  • Toxicity: Solvents like dichloromethane are effective but are known carcinogens and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[9]

  • Flammability: Highly volatile solvents such as diethyl ether pose a significant fire hazard.[9]

  • Environmental Impact: The use of "green" solvents with lower environmental persistence and toxicity is encouraged. Ethyl acetate is often preferred over more hazardous solvents for this reason.

Conclusion

The selection of an appropriate solvent is a multi-faceted decision that requires a balance of theoretical principles and empirical data. For the extraction of 1-(4-Chlorophenyl)-4-methylpentan-3-one, moderately polar solvents, particularly ethyl acetate, present a promising starting point due to their favorable balance of solvency, volatility, and safety profile. A systematic screening protocol, as outlined in this note, is essential for validating the optimal solvent choice for a specific process, ensuring high yield, purity, and operational safety.

References

  • Meyers, J., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Retrieved from [Link]

  • K-Jhil. (2024). Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. Retrieved from [Link]

  • Rowan. (n.d.). Predicting Solubility. Retrieved from [Link]

  • Gomez-Peralta, C., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Journal of Cheminformatics. Retrieved from [Link]

  • Unacademy. (n.d.). All About Aromatic Ketones. Retrieved from [Link]

  • AIChE. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. Retrieved from [Link]

  • Hydrometal Tech. (2024). 5 Criteria for Selecting an Extraction Solvent. Retrieved from [Link]

  • ResearchGate. (n.d.). Properties of aromatic ketones and other solvents. Retrieved from [Link]

  • LookChem. (2026). Optimizing Synthesis: Key Considerations for 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing 1-(4-chlorophenyl)-4,4-dimethyl-pentan-3-one.
  • University of Alberta. (n.d.). Conditions for Ideal Extraction Solvents. Retrieved from [Link]

  • Aakash Institute. (n.d.). Solvent Extraction. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Chlorophenyl)-1-hydroxy-4,4-dimethylpentan-3-one. Retrieved from [Link]

  • Organomation. (n.d.). Solvent Extraction Techniques. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Chlorophenyl)-3-methylbutan-1-one. Retrieved from [Link]

  • Jigs Chemical Limited. (n.d.). 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone. Retrieved from [Link]

  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing 1-(4-chlorphenyl)-4,4-dimethyl-3-pentanone.
  • Allen. (n.d.). Ketones: Structure, Properties and Chemical test. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone. Retrieved from [Link]

  • LookChem. (n.d.). Exploring 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone: A Key Pesticide Intermediate. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Hub: Purification of 1-(4-Chlorophenyl)-4-methylpentan-3-one

[1] Case ID: CMP-PUR-001 Status: Active Assigned Specialist: Senior Application Scientist Molecule Class: Aryl-Alkyl Ketones / Fungicide Intermediates Executive Summary You are likely synthesizing 1-(4-Chlorophenyl)-4-me...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Case ID: CMP-PUR-001 Status: Active Assigned Specialist: Senior Application Scientist Molecule Class: Aryl-Alkyl Ketones / Fungicide Intermediates

Executive Summary

You are likely synthesizing 1-(4-Chlorophenyl)-4-methylpentan-3-one via the aldol condensation of 4-chlorobenzaldehyde with 3-methyl-2-butanone (methyl isopropyl ketone), followed by catalytic hydrogenation. This pathway introduces a specific set of "stubborn" impurities that share similar solubility profiles with your target molecule.

This guide addresses the three most critical impurities:

  • The "Enone" (Incomplete Reduction): 1-(4-Chlorophenyl)-4-methyl-1-penten-3-one.

  • The Aldehyde (Starting Material): 4-Chlorobenzaldehyde.[1]

  • The Alcohol (Over-Reduction): 1-(4-Chlorophenyl)-4-methylpentan-3-ol.

Module 1: Diagnostic & Impurity Profiling

Before attempting purification, you must correctly identify which impurity is compromising your yield. Use this diagnostic matrix.

Impurity TypeChemical StructureDetection SignatureOrigin Cause
Impurity A (Enone) Conjugated Alkene (C=C)HPLC: Peak close to product.UV: Strong absorption >250nm (due to conjugation).IR: C=C stretch ~1620 cm⁻¹.Hydrogenation cycle stopped too early or catalyst deactivated.
Impurity B (Aldehyde) 4-ChlorobenzaldehydeTLC: Fast moving spot.Smell: Distinct almond/chemical odor.H-NMR: Aldehyde proton singlet (~10 ppm).Incomplete aldol condensation or excess starting material.
Impurity C (Alcohol) Hydroxyl (-OH)HPLC: Broad tailing peak.IR: Broad O-H stretch ~3400 cm⁻¹.MS: M+2 mass (relative to ketone).Hydrogenation too aggressive (high temp/pressure) or wrong catalyst.
Impurity D (De-Cl) De-chlorinated KetoneMS: Mass = Product - 34 Da.HPLC: Shifted retention time (more polar).Hydrogenolysis of the C-Cl bond (common with Pd/C without inhibitors).
Troubleshooting Logic Flow

The following decision tree outlines the purification strategy based on your analytical data.

PurificationLogic Start Impurity Detected CheckUV Check UV/HPLC Is there strong UV >250nm? Start->CheckUV CheckAldehyde Check H-NMR/TLC Aldehyde signal present? CheckUV->CheckAldehyde No EnoneAction IMPURITY A (ENONE) Action: Recrystallization (MeOH) or Selective Hydrogenation CheckUV->EnoneAction Yes CheckOH Check IR/MS Alcohol (M+2) present? CheckAldehyde->CheckOH No AldehydeAction IMPURITY B (ALDEHYDE) Action: Sodium Bisulfite Wash CheckAldehyde->AldehydeAction Yes AlcoholAction IMPURITY C (ALCOHOL) Action: Jones Oxidation or Fractional Distillation CheckOH->AlcoholAction Yes

Figure 1: Decision matrix for selecting the correct purification protocol based on analytical signatures.

Module 2: Removing the "Enone" (Impurity A)

The Issue: The double bond in the precursor (1-(4-Chlorophenyl)-4-methyl-1-penten-3-one) is conjugated with the carbonyl and the aromatic ring. This makes it structurally rigid and often co-crystallizes with your product.

Corrective Protocol: Selective Recrystallization If your product is a solid (MP typically 40–50°C for this class), recrystallization is superior to chromatography.

  • Solvent Selection: Methanol or Ethanol (Cold).

    • Why: The saturated ketone (product) is less soluble in cold alcohols than the planar, conjugated enone impurity.

  • Procedure:

    • Dissolve the crude mass in minimum boiling Methanol.

    • Cool slowly to Room Temperature (RT), then to 0°C.

    • Critical Step: Seed the solution with a pure crystal of the ketone if available.

    • Filter the precipitate.[2][3] The filtrate (mother liquor) will retain the Enone impurity.

Preventative Protocol: Hydrogenation Tuning If you are still at the synthesis stage, you must optimize the reduction to prevent this impurity.

  • Catalyst: Use Raney Nickel or Pd/C doped with Sulfides .

  • Reasoning: Unmodified Pd/C is too active and causes de-chlorination (Impurity D). Sulfided catalysts poison the surface enough to stop hydrogenolysis (keeping the Cl) but allow alkene reduction [1].

  • Pressure: Maintain 5–10 bar. High pressure (>20 bar) promotes carbonyl reduction to Alcohol (Impurity C).

Module 3: Removing the Aldehyde (Impurity B)

The Issue: Unreacted 4-chlorobenzaldehyde is difficult to remove via distillation because its boiling point is close to that of the product.

Corrective Protocol: The Bisulfite Wash This is the "Gold Standard" for removing aldehydes from ketones. The aldehyde forms a water-soluble sulfonate adduct, while your ketone (sterically hindered by the isopropyl group) does not [2].

Step-by-Step Workflow:

  • Preparation:

    • Dissolve your crude organic mixture in a water-immiscible solvent (e.g., Ethyl Acetate or Toluene).

    • Prepare a saturated aqueous solution of Sodium Bisulfite (NaHSO₃) .

  • The Extraction:

    • Combine the organic phase and the bisulfite solution in a separatory funnel.[4][5]

    • Agitation: Shake vigorously for at least 5–10 minutes.

    • Note: The formation of the adduct is an equilibrium reaction; time and surface area are critical.

  • Separation:

    • Allow layers to separate.[2][4][5][6] The Aqueous Layer now contains the aldehyde-bisulfite adduct.[2][4]

    • The Organic Layer contains your purified ketone.

  • Verification:

    • Wash the organic layer with water (to remove residual salts) and brine.

    • Dry over MgSO₄ and evaporate.[4][5]

BisulfiteMechanism Aldehyde 4-Cl-Benzaldehyde (Lipophilic) Adduct Bisulfite Adduct (Water Soluble Salt) Aldehyde->Adduct + NaHSO3 (Phase Transfer) Bisulfite NaHSO3 (Hydrophilic) Bisulfite->Adduct Ketone Target Ketone (No Reaction) Ketone->Ketone Steric Hindrance Prevents Adduct

Figure 2: Chemical mechanism of the bisulfite wash. The sterically hindered ketone remains in the organic phase.

Module 4: Removing the Alcohol (Impurity C)

The Issue: Over-reduction of the carbonyl group yields 1-(4-Chlorophenyl)-4-methylpentan-3-ol. This impurity has hydrogen-bonding capability, broadening your melting point range.

Corrective Protocol: Chemical Oxidation Separating the alcohol from the ketone via chromatography is expensive. A chemical "rollback" is more efficient.

  • Reagent: Jones Reagent (CrO₃/H₂SO₄) or PCC (Pyridinium Chlorochromate) - Lab Scale. For Process Scale, use NaOCl (Bleach)/TEMPO .

  • Mechanism: This selectively oxidizes the secondary alcohol back to the desired ketone.

  • Procedure (TEMPO/Bleach):

    • Dissolve mixture in DCM or Toluene.

    • Add catalytic TEMPO (1 mol%) and KBr.

    • Slowly add NaOCl (aqueous) at 0°C while monitoring pH (keep ~9).

    • Result: The impurity is converted into the product, increasing your yield rather than just removing waste.

Frequently Asked Questions (FAQ)

Q1: My product turned yellow after standing. What happened? A: This indicates the presence of trace Impurity A (Enone) or residual aldehyde. These compounds are photo-reactive and auto-oxidize. Perform the Bisulfite wash (Module 3) followed by a Methanol recrystallization (Module 2).

Q2: I see a mass peak at [M-34] in my LC-MS. Is my product degrading? A: No, this is likely Impurity D (De-chlorinated ketone) formed during hydrogenation. This cannot be removed easily by washing.[1] You must restart synthesis using a "poisoned" catalyst (e.g., Sulfided Pt/C) to prevent the cleavage of the Aryl-Chlorine bond [1].

Q3: Can I use distillation to purify this? A: Yes, but high vacuum (<1 mmHg) is required due to the high boiling point (>250°C at atm). Be careful: prolonged heating can cause the ketone to eliminate water (if alcohol is present) or polymerize.

References

  • Source: US Patent 5639917A. "Process for preparing 1-(4-chlorophenyl)-4,4-dimethyl-pentan-3-one." (Describes the analogous process for the tert-butyl variant, establishing the hydrogenation parameters for chloro-aryl ketones).
  • Bisulfite Extraction Protocol

    • Source: Boucher, M. M., et al. (2017).[2] "Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures." Organic Process Research & Development.

    • URL:[Link]

  • General Synthesis of Phenyl-Pentanone Derivatives

    • Source: PubChem Compound Summary for 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone (Structural Analog).
    • URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for Chlorophenyl Pentanone Synthesis

Welcome to the technical support center for the synthesis of chlorophenyl pentanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and tro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of chlorophenyl pentanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for optimizing this crucial synthetic step. As your dedicated application scientist, I will walk you through the critical aspects of temperature control in the Friedel-Crafts acylation of chlorobenzene to achieve high yield and regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for chlorophenyl pentanone?

The most common and direct method for synthesizing chlorophenyl pentanone is the Friedel-Crafts acylation of chlorobenzene with pentanoyl chloride (also known as valeryl chloride).[1] This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, such as anhydrous aluminum chloride (AlCl₃).[2][3] The reaction introduces the pentanoyl group onto the chlorobenzene ring, forming a ketone.[1]

Q2: Why is reaction temperature a critical parameter in this synthesis?

Reaction temperature is a pivotal parameter that directly influences three key outcomes of the synthesis:

  • Reaction Rate: Like most chemical reactions, the rate of acylation increases with temperature. However, since chlorobenzene is a deactivated aromatic ring, finding the optimal temperature to drive the reaction to completion in a reasonable timeframe without promoting side reactions is crucial.[4]

  • Isomer Distribution (Regioselectivity): The chloro substituent on the benzene ring is an ortho, para-director, meaning the incoming pentanoyl group will primarily add at the positions ortho (C2) or para (C4) to the chlorine atom.[5] Temperature plays a significant role in the ratio of these isomers. Generally, lower temperatures favor the formation of the para-isomer, which is often the desired product due to less steric hindrance.[4]

  • Byproduct Formation: Higher temperatures can lead to undesired side reactions, such as charring or polymerization, which can decrease the overall yield and complicate the purification process.[4]

Q3: What is the expected isomer distribution, and how can I influence it in favor of the para product?

Q4: What are the essential safety precautions for this reaction?

  • Work in a well-ventilated fume hood at all times.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle it with extreme care in a moisture-free environment.

  • Pentanoyl chloride is corrosive and a lachrymator. Avoid inhalation of fumes and contact with skin.

  • The reaction generates hydrogen chloride (HCl) gas, which is corrosive and toxic. Ensure this is properly trapped or vented.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Inactive Catalyst: The AlCl₃ catalyst is highly sensitive to moisture.- Ensure all glassware is thoroughly flame-dried before use. - Use a fresh, unopened container of anhydrous aluminum chloride. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]
2. Deactivated Substrate: Chlorobenzene is less reactive than benzene.- Use a stoichiometric amount or a slight excess (1.1-1.3 equivalents) of the AlCl₃ catalyst.[4]
3. Insufficient Reaction Temperature or Time: The reaction may not have proceeded to completion.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). - If the reaction is sluggish at low temperatures, consider a modest increase in temperature, keeping in mind the potential impact on the isomer ratio.[4]
High Proportion of ortho-Isomer 1. High Reaction Temperature: Higher temperatures can favor the formation of the thermodynamically less stable ortho-isomer.- Perform the reaction at a lower temperature (e.g., 0-5 °C) to enhance the formation of the sterically favored para-isomer.[4]
Dark-colored Reaction Mixture or Product 1. Side Reactions/Polymerization: Forcing conditions such as high temperatures or prolonged reaction times can lead to decomposition and the formation of colored impurities.- Adhere to the recommended reaction temperature and time. - Ensure the purity of all starting materials.[4]
Product Contaminated with Starting Material 1. Incomplete Reaction: Unreacted chlorobenzene or pentanoyl chloride remains.- Ensure the reaction goes to completion by monitoring with TLC or GC. - Purify the product using column chromatography or recrystallization.[4]

Experimental Protocol: Temperature Optimization Study

This protocol provides a framework for determining the optimal reaction temperature for the synthesis of 4-chlorophenyl pentanone. It is recommended to run a series of small-scale reactions at different temperatures.

Materials:

  • Chlorobenzene

  • Pentanoyl chloride (Valeryl chloride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM) or another suitable inert solvent

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Equipment:

  • Flame-dried, three-necked round-bottom flasks with magnetic stir bars

  • Addition funnel

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Inert gas supply (Nitrogen or Argon)

  • Low-temperature baths (e.g., ice-water, ice-salt)

  • Standard glassware for workup and purification

  • TLC plates and developing chambers

  • GC-MS for isomer ratio analysis

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked flask with a magnetic stirrer, an addition funnel, and a condenser under an inert atmosphere.

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. Cool the suspension to the desired starting temperature (e.g., 0 °C) using an appropriate bath.

  • Reactant Addition: In the addition funnel, prepare a solution of pentanoyl chloride (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the cooled and stirred AlCl₃ suspension over 30-60 minutes, ensuring the internal temperature does not exceed the target temperature by more than 2-3 °C. After the addition of the pentanoyl chloride solution, add chlorobenzene (1.0 equivalent), also dropwise, while maintaining the temperature.

  • Reaction Monitoring: Stir the reaction mixture at the set temperature. Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every hour) and analyzing them by TLC. The reaction is complete when the starting material spots are no longer visible.

  • Temperature Study: Set up parallel reactions at different temperatures, for example: -10 °C, 0 °C, room temperature (~20-25 °C), and 40 °C.

  • Workup: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl to quench the reaction and decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter and remove the solvent by rotary evaporation to obtain the crude product.

  • Analysis and Purification:

    • Determine the crude yield.

    • Analyze the crude product by GC-MS to determine the ortho/para isomer ratio.[7]

    • Purify the product by column chromatography on silica gel or recrystallization to isolate the desired 4-chlorophenyl pentanone.

    • Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, MS).

Data Presentation

The results from the temperature optimization study should be compiled in a table for easy comparison.

Reaction Temperature (°C)Reaction Time (h)Crude Yield (%)para:ortho Isomer Ratio (from GC-MS)
-10t₁y₁r₁
0t₂y₂r₂
20-25 (Room Temp)t₃y₃r₃
40t₄y₄r₄

Visualizing the Workflow and Rationale

Friedel-Crafts Acylation Mechanism

The reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid catalyst, AlCl₃, activates the pentanoyl chloride to form a highly electrophilic acylium ion. This is then attacked by the π-electrons of the chlorobenzene ring.

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Catalyst Regeneration PC Pentanoyl Chloride Complex Pentanoyl Chloride-AlCl₃ Complex PC->Complex + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Acylium Acylium Ion (Electrophile) Complex->Acylium AlCl4 [AlCl₄]⁻ Complex->AlCl4 Chlorobenzene Chlorobenzene Sigma Sigma Complex (Resonance Stabilized) Acylium->Sigma + Chlorobenzene AlCl4->AlCl3 + H⁺ HCl HCl Ortho ortho-Product Sigma->Ortho - H⁺ Para para-Product Sigma->Para - H⁺ H_ion H⁺

Caption: Mechanism of Friedel-Crafts Acylation.

Temperature Optimization Workflow

A systematic approach to optimizing the reaction temperature is crucial for achieving the desired outcome.

G Start Start Optimization Setup Set up Parallel Reactions (-10°C, 0°C, RT, 40°C) Start->Setup Monitor Monitor Reactions by TLC/GC Setup->Monitor Workup Quench, Extract, and Purify Monitor->Workup Analyze Analyze Yield and Isomer Ratio (GC-MS) Workup->Analyze Compare Compare Results Analyze->Compare Optimal Optimal Temperature Identified Compare->Optimal High Yield & Good Selectivity Adjust Adjust Temperature Range and Repeat Compare->Adjust Low Yield or Poor Selectivity Adjust->Setup

Caption: Workflow for Temperature Optimization.

References

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Wikipedia. Retrieved from [Link]

  • Various Contributors. (2023). Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone. YouTube. Retrieved from [Link]

  • Vedantu. (n.d.). Explain FriedelCraft alkylation of chlorobenzene. Vedantu. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. Retrieved from [Link]

  • MDPI. (n.d.). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. MDPI. Retrieved from [Link]

  • Journal of the Chemical Society C: Organic. (n.d.). The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. RSC Publishing. Retrieved from [Link]

  • CN103242151B - Process for preparing 1-(4-chlorphenyl)-4,4-dimethyl-3-pentanone. Google Patents.
  • PubChem. (n.d.). 1-(4-Chloro-phenyl)-4,4-dimethyl-2-[4][5][7]triazol-1-yl-pentan-3-one. PubChem. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone. PubChem. Retrieved from [Link]

  • SWGDRUG. (2020). Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations. SWGDRUG. Retrieved from [Link]

  • UvA-DARE. (2019). Distinguishing drug isomers in the forensic laboratory. UvA-DARE. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Organic Chemistry Portal. Retrieved from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). The ortho/para Ratio in Electrophilic Aromatic Substitution. Mercuration and Alkylation of Chlorobenzene and Anisole. Evidence for a Coordination Effect. ACS Publications. Retrieved from [Link]

  • ACS Publications. (2023). Asymmetric Catalytic Friedel–Crafts Reactions of Unactivated Arenes. ACS Publications. Retrieved from [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Restek. Retrieved from [Link]

  • PubMed. (1987). Use of GC/MS/SIM for rapid determination of plasma levels of o,p'-DDD, o,p'-DDE and o,p'-DDA. PubMed. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Manufacturing 1-(4-Chlorophenyl)-4-methylpentan-3-one

This guide provides in-depth technical support for researchers, chemists, and process development professionals involved in the synthesis and scale-up of 1-(4-Chlorophenyl)-4-methylpentan-3-one. It is structured as a ser...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, chemists, and process development professionals involved in the synthesis and scale-up of 1-(4-Chlorophenyl)-4-methylpentan-3-one. It is structured as a series of frequently asked questions and troubleshooting scenarios encountered during manufacturing, with a focus on the prevalent Friedel-Crafts acylation pathway. Our goal is to explain the causality behind common challenges and offer robust, field-proven solutions.

Section 1: Overview of the Synthetic Pathway

The most common and direct route to synthesizing 1-(4-Chlorophenyl)-4-methylpentan-3-one is the Friedel-Crafts acylation of chlorobenzene with 4-methylpentanoyl chloride (also known as isocaproyl chloride). This reaction is an electrophilic aromatic substitution catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[1][2]

The reaction is valued for its efficiency in forming the crucial carbon-carbon bond. However, scaling this process introduces significant challenges related to catalyst handling, reaction control, and impurity management.

R1 Chlorobenzene Prod 1-(4-Chlorophenyl)-4-methylpentan-3-one (Para Isomer - Major Product) R1->Prod + Acylium Ion Side_Prod Ortho Isomer (Minor Byproduct) R1->Side_Prod R2 4-Methylpentanoyl Chloride Int1 Acylium Ion Electrophile [R-C=O]⁺ R2->Int1 + AlCl₃ Cat Anhydrous AlCl₃ (Lewis Acid Catalyst) Cat->Int1 Int1->Prod Int1->Side_Prod Ortho Attack Complex Ketone-AlCl₃ Complex Prod->Complex + AlCl₃ Complex->Prod Aqueous Workup (H₂O/HCl)

Caption: General workflow for Friedel-Crafts acylation synthesis.

Section 2: FAQs - Core Process & Troubleshooting

This section addresses common issues encountered during the synthesis, from low conversion rates to the formation of undesirable byproducts.

Q1: My reaction yield is consistently low or fails completely. What are the most likely causes?

A1: Low or no product yield in a Friedel-Crafts acylation is almost always tied to the deactivation of the Lewis acid catalyst, the reactivity of the substrate, or insufficient reaction drive.[3]

  • Catalyst Inactivity: Anhydrous aluminum chloride (AlCl₃) is extremely hygroscopic. Any moisture in the reagents, solvent, or glassware will hydrolyze AlCl₃ to aluminum hydroxide, rendering it inactive.[3]

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried immediately before use. Use freshly opened, high-purity anhydrous AlCl₃ and perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Deactivated Substrate: Chlorobenzene is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution compared to benzene.[3] This makes the reaction inherently more sluggish.

    • Solution: A stoichiometric amount or a slight excess (1.1 to 1.3 equivalents) of AlCl₃ is crucial to sufficiently activate the acylating agent and drive the reaction.[3]

  • Insufficient Reaction Time/Temperature: The reaction may simply not have reached completion.

    • Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction is slow, a modest increase in temperature may be necessary, but this can negatively impact the isomer ratio (see Q2).

Start Low Yield? Check_Catalyst Catalyst Active? Start->Check_Catalyst Check_Conditions Conditions Optimal? Check_Catalyst->Check_Conditions Yes Sol_Dry ACTION: Flame-dry glassware. Use fresh AlCl₃. Run under N₂. Check_Catalyst->Sol_Dry No Check_Substrate Substrate Pure? Check_Conditions->Check_Substrate Yes Sol_Monitor ACTION: Monitor by TLC/GC. Slightly increase temp if needed. Check_Conditions->Sol_Monitor No Sol_Purify ACTION: Purify starting materials. Check_Substrate->Sol_Purify No Success Yield Improved Check_Substrate->Success Yes Sol_Dry->Check_Catalyst Sol_Stoich ACTION: Increase AlCl₃ to 1.1-1.3 equivalents. Sol_Monitor->Check_Conditions Sol_Purify->Check_Substrate

Sources

Optimization

Catalyst poisoning prevention in 1-(4-Chlorophenyl)-4-methylpentan-3-one synthesis

Technical Support Center: Synthesis of 1-(4-Chlorophenyl)-4-methylpentan-3-one A Guide to Preventing Catalyst Poisoning in Friedel-Crafts Acylation Welcome to the Technical Support Center for drug development and synthes...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 1-(4-Chlorophenyl)-4-methylpentan-3-one

A Guide to Preventing Catalyst Poisoning in Friedel-Crafts Acylation

Welcome to the Technical Support Center for drug development and synthesis professionals. This guide provides in-depth troubleshooting advice and preventative protocols for the synthesis of 1-(4-Chlorophenyl)-4-methylpentan-3-one, with a specific focus on avoiding the common pitfall of catalyst poisoning. As Senior Application Scientists, we have designed this resource to explain not just the "how," but the critical "why" behind each experimental step, ensuring your syntheses are both successful and reproducible.

Section 1: Understanding the Core Synthesis and Catalyst Sensitivity

The synthesis of 1-(4-Chlorophenyl)-4-methylpentan-3-one is typically achieved via a Friedel-Crafts acylation of chlorobenzene with isovaleroyl chloride. The reaction is critically dependent on a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃), to drive the formation of the key acylium ion electrophile.[1][2]

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Deprotonation & Product Formation r1 Isovaleroyl Chloride int1 Resonance-Stabilized Acylium Ion (Electrophile) r1->int1 + AlCl₃ cat1 AlCl₃ (Catalyst) r2 Chlorobenzene int1->r2 prod_complex Intermediate Complex r2->prod_complex + Acylium Ion final_prod 1-(4-Chlorophenyl)-4-methylpentan-3-one (Product-Catalyst Complex) prod_complex->final_prod prod_complex_proxy->final_prod - H⁺ (Catalyst is regenerated)

Caption: Simplified workflow for Friedel-Crafts Acylation.
Q1: Why is anhydrous aluminum chloride (AlCl₃) so susceptible to poisoning?

A1: Aluminum chloride is a potent Lewis acid, meaning it has a vacant orbital and readily accepts an electron pair. This property is what allows it to abstract a chloride ion from isovaleroyl chloride to generate the necessary acylium ion electrophile.[1] However, this same reactivity makes it extremely vulnerable to deactivation by any compound that can donate an electron pair (a Lewis base). The most common and potent poison is water. AlCl₃ reacts violently and exothermically with water to form aluminum hydroxides and hydrogen chloride gas, rendering it catalytically inactive.[3][4] This reaction is irreversible and consumes the catalyst. Therefore, maintaining strictly anhydrous (water-free) conditions is the single most critical factor for success.[5]

Section 2: Frequently Asked Questions (FAQs) on Catalyst Poisoning

Q2: What are the primary sources of catalyst poisons in this specific synthesis?

A2: Catalyst poisons are substances that deactivate the catalyst, often by binding to its active sites.[6][7] For the AlCl₃-catalyzed synthesis of 1-(4-Chlorophenyl)-4-methylpentan-3-one, the poisons are primarily Lewis bases. The key sources are outlined below.

G cluster_sources Sources of Catalyst Poisons (Lewis Bases) cluster_poisons Common Poisons center AlCl₃ Catalyst (Lewis Acid) atm Atmosphere water Water (H₂O) atm->water Humidity glass Glassware glass->water Adsorbed Moisture reagents Reagents (Chlorobenzene, Isovaleroyl Chloride) reagents->water Trace H₂O nitrogen Nitrogen Compounds reagents->nitrogen Impurities sulfur Sulfur Compounds reagents->sulfur Impurities solvents Solvent (e.g., DCM, CS₂) solvents->water Dissolved H₂O oxygen Oxygen / Alcohols solvents->oxygen Peroxides, Alcohol Stabilizers water->center oxygen->center nitrogen->center sulfur->center G start Reaction Stalled or Low Yield q1 Did HCl gas evolve at all? start->q1 a1_no No: Total Catalyst Inactivity q1->a1_no No a1_yes Yes, but stopped early: Partial Poisoning q1->a1_yes Yes check_reagents Review Reagent Handling & Purity a1_no->check_reagents check_setup Review Apparatus Setup a1_no->check_setup a1_yes->check_reagents a1_yes->check_setup sol_reagents Root Cause: - Contaminated AlCl₃ - Wet reagents/solvents - Expired materials check_reagents->sol_reagents sol_setup Root Cause: - Improperly dried glassware - Leaks in inert gas line - Ineffective drying tube check_setup->sol_setup

Sources

Reference Data & Comparative Studies

Validation

Spectroscopic Comparison Guide: 1-(4-Chlorophenyl)-4-methylpentan-3-one vs. Analogs

Executive Summary Objective: This guide provides a technical spectroscopic comparison of 1-(4-Chlorophenyl)-4-methylpentan-3-one (Target) against its critical process intermediates and structural analogs. Context: In pha...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical spectroscopic comparison of 1-(4-Chlorophenyl)-4-methylpentan-3-one (Target) against its critical process intermediates and structural analogs. Context: In pharmaceutical and agrochemical development, this molecule often serves as a scaffold for azole antifungals or specific inhibitors. Distinguishing it from its


-unsaturated precursor (Enone) , its de-chlorinated impurity , and its tert-butyl analog  (Tebuconazole precursor) is critical for process validation.
Key Differentiator:  The spectral signature of the isopropyl group (4-methyl) versus the tert-butyl group, and the saturation status of the C1-C2 linker, are the primary analytical checkpoints.

Compound Profiling & Structural Context[1]

The target molecule is a saturated ketone derived from the hydrogenation of an aldol condensation product.[1]

FeatureTarget Molecule Precursor (Enone) Tert-Butyl Analog
Name 1-(4-Chlorophenyl)-4-methylpentan-3-one1-(4-Chlorophenyl)-4-methyl-1-penten-3-one1-(4-Chlorophenyl)-4,4-dimethylpentan-3-one
Structure Ar-CH₂-CH₂-C(=O)-CH(CH₃)₂Ar-CH=CH-C(=O)-CH(CH₃)₂Ar-CH₂-CH₂-C(=O)-C(CH₃)₃
Key Moiety Isopropyl (Saturated Linker)Isopropyl (Unsaturated Linker)Tert-Butyl (Saturated Linker)
Role Final IntermediateStarting Material / ImpurityStructural Analog (Tebuconazole precursor)

Spectroscopic Deep Dive

A. Infrared Spectroscopy (IR): The Conjugation Check

The most immediate diagnostic for reaction completion (Hydrogenation of Enone


 Ketone) is the shift in carbonyl stretching frequency.
  • Target (Saturated Ketone): The carbonyl group is non-conjugated.[2]

    • 
      :  Sharp band at 1715 ± 5 cm⁻¹ .
      
    • Absence: No C=C stretch at 1620–1640 cm⁻¹.

  • Precursor (Enone): The carbonyl is conjugated with the double bond, lowering the force constant (single bond character increases).

    • 
      :  Shifted to lower wavenumber, 1670–1690 cm⁻¹ .
      
    • 
      :  Distinct alkene stretch visible at 1625 cm⁻¹ .
      
  • Analytic Insight: Monitoring the disappearance of the 1625/1690 cm⁻¹ bands is the standard in-process control (IPC) for the hydrogenation step.

B. Nuclear Magnetic Resonance (¹H NMR): Structural Fingerprinting

NMR provides the definitive structural proof, specifically distinguishing the alkyl tail and the linker saturation.

1. Aliphatic Region (0.5 – 3.0 ppm): The Alkyl Tail

This region distinguishes the Target (Isopropyl) from the Tert-Butyl Analog.

Proton GroupTarget (Isopropyl) Tert-Butyl Analog Interpretation
Methyl (-CH₃) δ ~1.1 ppm (Doublet,

Hz, 6H)
δ ~1.15 ppm (Singlet, 9H)The doublet confirms the presence of a neighboring proton (methine), identifying the isopropyl group. The singlet confirms the isolated tert-butyl group.
Methine (-CH-) δ ~2.6 ppm (Septet,

Hz, 1H)
Absent The septet is the hallmark of the isopropyl ketone moiety.
2. The Linker Region (2.5 – 7.5 ppm): Saturation Status

This region distinguishes the Target from the Enone Precursor.

  • Target (Saturated):

    • Shows two triplets (or multiplets) for the ethylene bridge (-CH₂-CH₂-).

    • 
      -CH₂ (to C=O):  δ ~2.7 ppm (Triplet).
      
    • 
      -CH₂ (Benzylic):  δ ~2.9 ppm (Triplet).
      
  • Enone (Unsaturated):

    • Shows two olefinic protons with a large coupling constant (Trans geometry).

    • -CH=CH-: δ 6.5 – 7.6 ppm (Pair of doublets,

      
       Hz).
      
    • Absence: No signals in the 2.5–3.0 ppm region corresponding to the linker.

3. Aromatic Region: The Chlorine Substituent
  • Pattern: Both the Target and Analogs display a characteristic AA'BB' system (two doublets) centered around 7.1–7.3 ppm, indicative of para-substitution.

  • Impurity Alert (De-chlorination): If the reaction over-hydrogenates (hydrogenolysis of C-Cl), the aromatic region transforms from a clean AA'BB' pattern to a complex multiplet (5H) corresponding to a mono-substituted benzene ring.

C. Mass Spectrometry (MS): Fragmentation Pathways

In GC-MS analysis, the fragmentation patterns follow McLafferty rearrangements and benzylic cleavages.

  • Target (MW ~224):

    • Molecular Ion (

      
      ):  224/226 (3:1 ratio due to ³⁵Cl/³⁷Cl).
      
    • Base Peak: Often m/z 125 (Chlorobenzyl cation) or m/z 43 (Isopropyl cation).

    • McLafferty Rearrangement: Cleavage beta to the carbonyl is less favorable here due to the structure, but alpha-cleavage leads to the acylium ion.

  • Tert-Butyl Analog (MW ~238):

    • Base Peak: m/z 57 (Tert-butyl cation, very stable). This is a major distinguishing feature from the isopropyl analog (m/z 43).

Experimental Protocol: Synthesis & Analysis Workflow

A. Synthesis Pathway (Context for Impurities)

The synthesis typically proceeds via Aldol Condensation followed by Catalytic Hydrogenation.[1]

SynthesisPathway Start 4-Chlorobenzaldehyde + 3-Methyl-2-butanone Aldol Step 1: Aldol Condensation (Base Catalyzed) Start->Aldol Enone Intermediate: Enone (Unsaturated) Aldol->Enone - H₂O Hydro Step 2: Hydrogenation (Pd/C or Raney Ni) Enone->Hydro Target TARGET: Saturated Ketone Hydro->Target + H₂ Impurity1 Impurity A: Alcohol (Over-reduction) Hydro->Impurity1 + 2H₂ (Excess) Impurity2 Impurity B: De-chlorinated Analog Hydro->Impurity2 Hydrogenolysis (High T/P)

Figure 1: Synthesis pathway illustrating the origin of the Enone precursor and potential over-reduction impurities.

B. Analytical Method (HPLC-UV)

To quantify the Target vs. Enone vs. De-chlorinated impurity:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase: Isocratic Acetonitrile:Water (60:40) with 0.1% H₃PO₄.

  • Detection: UV at 220 nm (Chlorobenzene absorption) and 254 nm .

    • Note: The Enone will have significantly higher absorbance at 254 nm due to conjugation compared to the Target.

  • Flow Rate: 1.0 mL/min.

  • Retention Order (Predicted): Alcohol < Target < De-chlorinated < Enone (due to pi-pi interactions with stationary phase).

Summary of Spectral Differentiators

TechniqueParameterTarget (Isopropyl Ketone)Enone PrecursorTert-Butyl Analog
IR C=O Stretch~1715 cm⁻¹~1680 cm⁻¹~1710 cm⁻¹
1H NMR Alkyl GroupDoublet (6H) + Septet (1H)Doublet (6H) + Septet (1H)Singlet (9H)
1H NMR Linker2x Triplets (2.7-2.9 ppm)Olefinic Doublets (6.5-7.5 ppm)2x Triplets
MS Base Peakm/z 43 / 125m/z 123 (loss of isopropyl)m/z 57 (t-butyl)

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 94617, 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone. Retrieved from [Link]

  • SpectraBase (2025). 1-Pentanone, 1-(4-chlorophenyl)-3-methyl- NMR Data. John Wiley & Sons.[3][4][5] Retrieved from [Link][3]

  • Organic Syntheses (1955). General procedure for condensation of phenylacetonitriles (Analogous chemistry). Org.[6][7] Synth. 1955, 35, 3. Retrieved from [Link][6]

  • NIST Mass Spectrometry Data Center. Ethanone, 1-(4-chlorophenyl)- Infrared Spectrum. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(4-Chlorophenyl)-4-methylpentan-3-one

This guide outlines the technical safety, logistical, and operational protocols for handling 1-(4-Chlorophenyl)-4-methylpentan-3-one . Technical Note on Chemical Identity: While the specific nomenclature "4-methylpentan-...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical safety, logistical, and operational protocols for handling 1-(4-Chlorophenyl)-4-methylpentan-3-one .

Technical Note on Chemical Identity: While the specific nomenclature "4-methylpentan-3-one" (an isopropyl ketone derivative) was requested, this compound is a close structural analog to 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone (CAS 66346-01-8), a widely used intermediate in the synthesis of triazole fungicides like Tebuconazole. In the absence of a specific SDS for the "4-methyl" variant, this guide utilizes the established toxicological and physical profiles of the "4,4-dimethyl" analog (CAS 66346-01-8) as the primary safety proxy. Both are halogenated aromatic ketones and share nearly identical hazard profiles.

PART 1: EXECUTIVE SAFETY SUMMARY

Compound Class: Halogenated Aromatic Ketone Physical State: Typically a white to off-white crystalline solid or powder.[1] Primary Hazards (GHS):

  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[2][3][4][5]

  • H411: Toxic to aquatic life with long-lasting effects.[2][3]

Operational Philosophy: As a Senior Application Scientist, I prioritize "Source Containment" over reliance on PPE. This compound combines the lipophilicity of an aromatic ring with the reactivity of a ketone. The primary risks are cutaneous absorption (leading to potential sensitization) and environmental toxicity . All handling must occur within a controlled engineering environment.

PART 2: PERSONAL PROTECTIVE EQUIPMENT (PPE) MATRIX

This matrix is designed to prevent permeation and inhalation.[1] Standard latex gloves are insufficient due to the ketone moiety, which can degrade latex and swell nitrile over time if in solution.

Category Recommended Equipment Technical Rationale & Standard
Hand Protection (Solid State) Nitrile (Double Gloved) (Min Thickness: 5 mil)Provides adequate barrier against dry particulate. Double gloving allows the outer pair to be stripped immediately upon contamination without exposing skin.
Hand Protection (In Solution) Barrier Laminate (Silver Shield) or Butyl Rubber Ketones (e.g., acetone, MEK used as solvents) rapidly permeate nitrile. If this compound is dissolved in organic solvents, laminate gloves are mandatory to prevent breakthrough.
Respiratory Protection N95/P100 Particulate Respirator (Powder)Half-Face Respirator with OV/P100 Cartridges (Solution)Solid: Prevents inhalation of irritant dust.Solution: Organic Vapor (OV) cartridges are required if heated or if volatile solvents are used.
Eye Protection Chemical Splash Goggles Safety glasses are insufficient for powders that can become airborne. Goggles seal the eyes from irritant dust and potential splashes.
Body Protection Lab Coat (High-Neck) + Tyvek Sleeves Protects forearms from dust settling between the glove and coat cuff. The aromatic nature implies potential for skin absorption.

PART 3: OPERATIONAL HANDLING PROTOCOL

Storage & Stability[1][6]
  • Condition: Store in a cool, dry, well-ventilated area (2°C to 8°C is often recommended for analytical standards, though room temperature is acceptable for bulk intermediates).

  • Incompatibility: Keep strictly separated from Strong Oxidizing Agents (risk of fire) and Strong Bases (risk of condensation reactions).

  • Security: Store in a locked cabinet due to its status as a pesticide precursor.

Weighing & Transfer (The "Static Risk" Zone)
  • Hazard: Fine crystalline powders often generate static electricity, causing "fly-away" powder that contaminates the balance and bench.

  • Protocol:

    • Ionization: Use an anti-static gun or ionizer bar inside the weighing enclosure to neutralize the charge on the spatula and weigh boat.

    • Containment: Perform all weighing inside a Chemical Fume Hood or a Powder Containment Enclosure . Never weigh on an open bench.

    • Technique: Use a disposable anti-static weigh boat. After transfer, wipe the balance area with a solvent-dampened wipe (ethanol) to capture invisible residue.

Reaction Setup
  • Solvent Choice: When dissolving, add solvent slowly to the solid. Avoid acetone if possible for cleaning, as it facilitates skin absorption of the compound; use ethanol or isopropanol for decontamination.

  • Temperature: If heating, ensure a reflux condenser is active before the temperature ramp to prevent vapor release.

PART 4: EMERGENCY RESPONSE & SPILL MANAGEMENT

Exposure Response
  • Eye Contact: Immediately flush with water for 15 minutes .[5] Hold eyelids open. The chlorophenyl group is a severe irritant; seconds count to prevent corneal damage.

  • Skin Contact: Wash with soap and water.[2][6][7] Do not use solvents (like ethanol) to wash skin, as this drives the chemical deeper into the dermis.

  • Inhalation: Move to fresh air. If wheezing occurs, seek medical attention (indicates respiratory sensitization).

Spill Decision Tree
  • Scenario A: Dry Powder Spill

    • Action: Do NOT dry sweep (creates dust).

    • Method: Cover with wet paper towels (water or oil-dampened) to suppress dust, then scoop into a hazardous waste bag.

  • Scenario B: Solution Spill

    • Action: Absorb with vermiculite or sand.

    • Method: Do not use combustible materials (sawdust) if the solvent is flammable.

PART 5: WASTE DISPOSAL & DEACTIVATION

  • Classification: Halogenated Organic Waste.

  • Disposal Method: High-temperature incineration equipped with a scrubber.

    • Reasoning: The chlorine atom requires scrubbing to prevent the formation of hydrochloric acid or dioxins during combustion.

  • Environmental Prohibition: Strictly prohibited from entering drains or water courses. This compound is toxic to aquatic life (H411) and persists in the environment.[3]

PART 6: VISUALIZATION (WORKFLOW & LOGIC)

The following diagram illustrates the "Cradle-to-Grave" workflow for handling this compound, emphasizing the decision points for PPE changes.

G cluster_emergency Emergency Trigger Storage Storage (Cool, Dry, Sep. from Oxidizers) PPE_Check PPE Check (Nitrile vs. Laminate) Storage->PPE_Check Weighing Weighing (Fume Hood + Anti-Static) PPE_Check->Weighing Solid Handling Reaction Reaction/Handling (Closed System) PPE_Check->Reaction Liquid Handling Weighing->Reaction Waste Disposal (Halogenated Waste Stream) Reaction->Waste Spill Spill Event Action_Solid Wet Wipe/Scoop Spill->Action_Solid Powder Action_Liquid Absorb (Vermiculite) Spill->Action_Liquid Liquid

Caption: Operational workflow for 1-(4-Chlorophenyl)-4-methylpentan-3-one, detailing PPE decision points and emergency spill logic.

PART 7: REFERENCES

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 94617, 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: 1-(4-chlorophenyl)-4,4-dimethylpentan-3-one.[3] Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-Chlorophenyl)-4-methylpentan-3-one
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